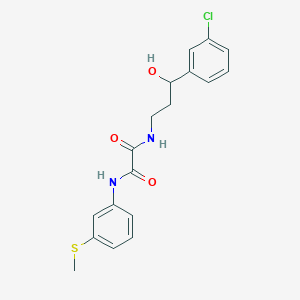![molecular formula C24H15ClF2N4O2S B2798639 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 536713-02-7](/img/structure/B2798639.png)
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular formula of the compound is C24H15ClF2N4O2S . The structure includes a pyrimido[5,4-b]indol-2-yl group attached to a 3-chlorophenyl group and a 2,4-difluorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 496.92. The melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H- NMR (500 MHz, CDCl3, δ ppm) values are: δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .Scientific Research Applications
Structural and Vibrational Analysis
The compound and its analogs have been extensively studied for their crystal structures and vibrational signatures. These studies provide insights into the molecular conformation, intermolecular interactions, and stability of the compound's structure. For instance, compounds similar to the one have shown a folded conformation about certain atoms, indicating a non-planar relationship between significant molecular components. This structural information is vital for understanding how these compounds interact at the molecular level and can influence their physical and chemical properties (Subasri et al., 2017), (Subasri et al., 2016).
Moreover, vibrational spectroscopic studies, such as Raman and Fourier transform infrared spectroscopy, have been employed to characterize the compound and assess the effect of rehybridization and hyperconjugation on its structure. These studies offer detailed vibrational profiles and insights into molecular stability and interactions, essential for understanding the compound's behavior under different conditions (Jenepha Mary et al., 2022).
Antimicrobial and Antitumor Potential
Certain analogs of the compound have shown promising antimicrobial and antitumor activities. The synthesis of these derivatives and their subsequent evaluation against various pathogenic microorganisms reveal their potential as therapeutic agents. The study of their interactions with microbial and tumor cells can lead to the development of new medications for treating infections and cancers (Debnath & Ganguly, 2015), (Nafeesa et al., 2017), (Gangjee et al., 1996), (Hafez & El-Gazzar, 2017).
Computational Approaches in Drug Design
Computational methods such as quantum computational approaches and molecular docking have been applied to understand the compound's structural and electronic properties better. These approaches help predict how the compound interacts with biological targets, which is crucial for drug design and development. Computational studies provide insights into the stability of the compound and its interactions with proteins or DNA, guiding the design of more effective and targeted drugs (Mary et al., 2020).
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N4O2S/c25-13-4-3-5-15(10-13)31-23(33)22-21(16-6-1-2-7-18(16)29-22)30-24(31)34-12-20(32)28-19-9-8-14(26)11-17(19)27/h1-11,29H,12H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGPFASTJRTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

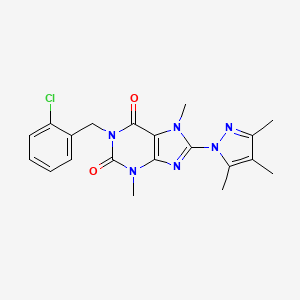
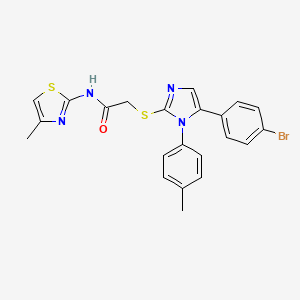
![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)

![1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2798566.png)
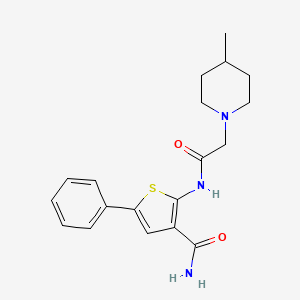

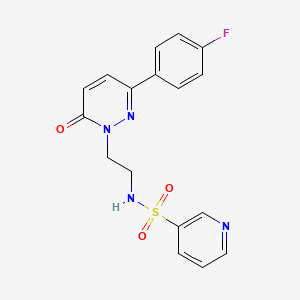
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)
